3-Chloro-2-methoxyaniline hydrochloride

Description

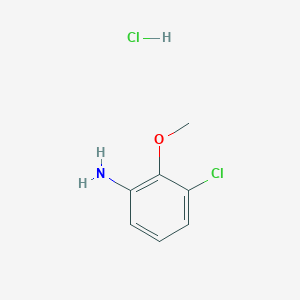

3-Chloro-2-methoxyaniline hydrochloride (CAS 51114-68-2) is an aromatic amine derivative with the molecular formula C₇H₈ClNO and a molecular weight of 157.6 g/mol . It is structurally characterized by a benzene ring substituted with a methoxy (-OCH₃) group at position 2, a chlorine atom at position 3, and an amine (-NH₂) group at position 1, which is protonated in its hydrochloride salt form. This compound is primarily utilized in research settings as a synthetic intermediate for pharmaceuticals, agrochemicals, and fluorescent probes . Key identifiers include its DSSTox Substance ID (DTXSID80199123), EC Number (624-234-3), and multiple synonyms such as 3-chloro-o-anisidine and 2-amino-6-chloroanisole .

Properties

Molecular Formula |

C7H9Cl2NO |

|---|---|

Molecular Weight |

194.06 g/mol |

IUPAC Name |

3-chloro-2-methoxyaniline;hydrochloride |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4H,9H2,1H3;1H |

InChI Key |

ODPNKCFPAODZNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1Cl)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The presence of chlorine in 3-chloro-2-methoxyaniline enhances its electrophilicity compared to non-chlorinated analogs like 3-methoxyaniline hydrochloride, influencing reactivity in coupling reactions .

- Heterocyclic vs. Benzene Systems : Pyridine derivatives (e.g., 3-(chloromethyl)-2-methoxypyridine hydrochloride) exhibit distinct electronic properties due to nitrogen in the aromatic ring, affecting solubility and biological activity .

Application-Specific Comparisons

- Pharmaceutical Intermediates : this compound is used in synthesizing antipsychotics and antibiotics, whereas pyridine derivatives like 3-(chloromethyl)-2-methoxypyridine hydrochloride are intermediates for kinase inhibitors .

- Fluorescent Probes : Unlike FITC-Dextran 70 (a polysaccharide-based probe), 3-chloro-2-methoxyaniline’s aromatic amine structure makes it suitable for small-molecule tagging in cellular permeability studies .

- Agrochemicals: Chlorinated anilines (e.g., 3-chloro-2-methoxyaniline) are precursors for herbicides, while non-chlorinated analogs like 3-methoxyaniline are less persistent in environmental matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.